molecular formula C11H11N5 B12954474 2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine

2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine

Cat. No.: B12954474
M. Wt: 213.24 g/mol
InChI Key: MQKDBGZSPWMWER-UHFFFAOYSA-N
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Description

2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine typically involves the reaction of 2-methyl-1H-indole-5-carboxaldehyde with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-1-(2-methyl-1H-indol-5-yl)guanidine is unique due to its specific structure and the presence of both cyano and guanidine groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

1-cyano-2-(2-methyl-1H-indol-5-yl)guanidine

InChI

InChI=1S/C11H11N5/c1-7-4-8-5-9(2-3-10(8)15-7)16-11(13)14-6-12/h2-5,15H,1H3,(H3,13,14,16)

InChI Key

MQKDBGZSPWMWER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)N=C(N)NC#N

Origin of Product

United States

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